Difluoroacetyl fluoride

Description

BenchChem offers high-quality Difluoroacetyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Difluoroacetyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

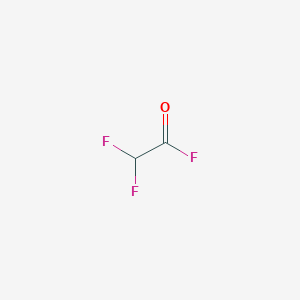

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoroacetyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O/c3-1(4)2(5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLSHTZUJTXOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381191 | |

| Record name | 2,2-difluoroacetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2925-22-6 | |

| Record name | 2,2-difluoroacetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Difluoroacetyl Fluoride (CAS 2925-22-6)

The Strategic Gateway to Difluoromethylated Bioisosteres

Executive Summary

Difluoroacetyl fluoride (DFAF), CAS 2925-22-6, is a specialized fluorinated building block that serves as a critical electrophile in the synthesis of difluoromethylated (

This guide addresses the technical nuances of handling DFAF, a volatile reagent (bp 2–4 °C), and details its application in late-stage functionalization of drug candidates where the

Part 1: Physicochemical Profile & Safety Architecture

Critical Handling Warning: DFAF has a boiling point of approximately 2–4 °C. At standard laboratory temperatures (20–25 °C), it exists as a gas or a highly volatile liquid. It must be handled using cryogenic techniques or within a sealed, pressure-rated manifold.

| Property | Value | Technical Implication |

| CAS Number | 2925-22-6 | Unique identifier for regulatory compliance. |

| Formula | Difluoromethyl group ( | |

| Boiling Point | 2–4 °C | Requires -78 °C handling. Commercial samples often shipped in cylinders or sealed ampoules. |

| Reactivity | High Electrophilicity | Reacts violently with water/moisture to release HF and difluoroacetic acid. |

| Stability | > Acyl Chlorides | chemically stable to silica gel chromatography (if derivatized), less prone to ketene formation than chlorides. |

Safety Protocol: The "Zero-Moisture" Mandate

-

Containment: All reactions must be performed in flame-dried glassware under a positive pressure of Argon.

-

Scavenging: A saturated base trap (KOH/MeOH) must be connected to the exhaust to neutralize any escaping HF or acyl fluoride vapors.

-

PPE: Double-gloving (Nitrile/Neoprene) and a full face shield are mandatory due to the risk of HF generation upon contact with mucosal moisture.

Part 2: Synthetic Accessibility & Generation

While DFAF is commercially available, its volatility makes shipping and storage logistically difficult. For research applications, in situ generation is the preferred "Expert Method." This bypasses the need for gas cylinders and ensures reagent freshness.

Protocol A: In Situ Generation via Deoxofluorination

Rationale: This method utilizes stable Difluoroacetic acid and converts it to the acid fluoride immediately prior to coupling, minimizing exposure to the volatile intermediate.

Reagents:

-

Difluoroacetic acid (DFAA)

-

Cyanuric Fluoride (2,4,6-Trifluoro-1,3,5-triazine) or XtalFluor-E

-

Base: Pyridine or

-

Solvent: Dichloromethane (DCM), anhydrous

Workflow Diagram (DOT):

Caption: Figure 1: Step-wise workflow for the safe in situ generation of DFAF and subsequent amidation.

Part 3: Mechanistic Reactivity & The "Fluoride Advantage"

Why use the Acyl Fluoride (DFAF) instead of the Acyl Chloride?

-

Bond Strength vs. Leaving Group Ability: The C-F bond in acyl fluorides is stronger (approx. 116 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol). Counterintuitively, this makes DFAF more selective. It is less prone to non-specific hydrolysis or side-reactions (like ketene dimerization) but remains highly reactive toward amine nucleophiles due to the high electronegativity of fluorine increasing the electrophilicity of the carbonyl carbon.

-

Silanophilic Activation: Acyl fluorides can be activated by silyl ethers or Lewis acids, allowing for "switched" reactivity that acyl chlorides cannot offer.

Mechanism of Amidation: The reaction proceeds via a tetrahedral intermediate. The small atomic radius of fluorine creates less steric hindrance during the nucleophilic attack compared to chlorine.

Caption: Figure 2: Nucleophilic Acyl Substitution mechanism specific to Acyl Fluorides.

Part 4: Applications in Medicinal Chemistry[2][3][4][5][6]

The primary utility of DFAF is the introduction of the Difluoromethyl (

1. The Lipophilic Hydrogen Bond Donor

The

-

H-Bond Donor: The

bond in -

Lipophilicity: Unlike -OH, which lowers logP (making a drug more water-soluble but less membrane-permeable),

increases lipophilicity, improving blood-brain barrier (BBB) penetration while maintaining H-bonding interactions with the receptor target.

2. Metabolic Blocking

Replacing a methyl group (

Part 5: Validated Experimental Protocol

Title: Synthesis of N-Benzyl-2,2-difluoroacetamide (Benchmarking Standard)

Context: This protocol demonstrates the "In Situ" method, avoiding the need to handle gaseous DFAF directly.

Materials:

-

Difluoroacetic acid (1.0 equiv)

-

Cyanuric Fluoride (0.4 equiv) Note: 0.33 is stoichiometric, 0.4 ensures completion.

-

Pyridine (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

Dichloromethane (Anhydrous)

Step-by-Step Methodology:

-

Activation (Generation of DFAF):

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and argon balloon, add Difluoroacetic acid (1.0 mmol) and DCM (5 mL).

-

Cool the solution to -10 °C (Ice/Salt bath).

-

Add Pyridine (1.0 mmol) followed dropwise by Cyanuric Fluoride (0.4 mmol).

-

Observation: A white precipitate (Cyanuric acid byproduct) may form. Stir for 20 minutes at -10 °C. The solution now contains reactive Difluoroacetyl fluoride.

-

-

Coupling:

-

Add Benzylamine (1.1 mmol) slowly to the cold mixture.

-

Allow the reaction to warm to Room Temperature (25 °C) over 1 hour.

-

Monitoring: Check via TLC (stain with KMnO4; amide is UV active).

-

-

Workup (Self-Validating Step):

-

Dilute with DCM (20 mL) and wash with 1M HCl (10 mL) to remove excess pyridine and amine.

-

Wash with Sat.

(to remove unreacted acid/fluoride byproducts). -

Dry over

, filter, and concentrate.

-

-

Result:

-

The resulting oil crystallizes upon standing.

-

Validation:

NMR should show a doublet around -125 ppm (characteristic of

-

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Schoenebeck, F., et al. (2017).[1] Acyl Fluorides: A Renaissance. Chemical Reviews, 117(17), 11522–11568. (Authoritative review on the stability and reactivity of acyl fluorides vs chlorides).

-

SynQuest Laboratories. (2024). Difluoroacetyl Fluoride Product Data Sheet. (Source for boiling point data: 2-4°C).[2]

-

Olah, G. A., et al. (1974). Synthetic Methods and Reactions.[3][4][1][5][6][7][8] Preparation of Acyl Fluorides. Synthesis, 1974(12), 892-893. (Foundational text on generating acyl fluorides).

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 2925-22-6 | 2116-3-03 | MDL MFCD01861140 | Difluoroacetyl fluoride | SynQuest Laboratories [synquestlabs.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. Difluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. researchgate.net [researchgate.net]

- 8. "A Process For Preparation Of Difluoroacetyl Fluoride And Its [quickcompany.in]

Technical Guide: Physical and Chemical Properties of Difluoroacetyl Fluoride

The following technical guide details the physical and chemical properties, synthesis, and applications of Difluoroacetyl fluoride , a critical building block in organofluorine chemistry.

CAS Registry Number: 2925-22-6 Formula: C₂HF₃O Molecular Weight: 98.02 g/mol [1][2]

Executive Summary

Difluoroacetyl fluoride (DFAF) is a highly reactive acyl fluoride used primarily as a specialized reagent for introducing the difluoromethyl (

Part 1: Identity & Physical Characteristics

DFAF occupies a distinct physical niche: it is a gas at standard ambient temperature and pressure (SATP) but lies on the threshold of liquefaction, requiring precise temperature control during handling.

Table 1: Physicochemical Profile

| Property | Value | Notes |

| Physical State | Colorless Gas / Volatile Liquid | Liquefies near 0°C; handle as a compressed gas or cold liquid. |

| Boiling Point | 2.0 – 4.0 °C | Significantly higher than trifluoroacetyl fluoride (-59 °C) due to H-bonding capability. |

| Melting Point | Not standardly reported | Likely < -100 °C based on structural analogs.[3] |

| Density | ~1.4 – 1.5 g/cm³ (Predicted) | High density typical of fluorinated carbonyls; exact liquid density is temperature-dependent. |

| Solubility | Reacts violently with water | Soluble in anhydrous aprotic solvents (DCM, THF, Acetonitrile). |

| Vapor Pressure | > 760 mmHg @ 25°C | Exists as a gas at room temperature; containment requires pressure vessels. |

Technical Insight: The boiling point of 2–4 °C presents a specific handling challenge. In laboratory settings, it is often generated in situ or distilled directly into a reaction vessel cooled to -78 °C or -20 °C to ensure quantitative trapping.

Part 2: Chemical Reactivity & Mechanisms

DFAF acts as a "hard" electrophile. The presence of two

Hydrolysis Mechanism

Upon contact with moisture, DFAF undergoes rapid hydrolysis. This reaction is exothermic and generates two corrosive acids: Difluoroacetic acid and Hydrogen Fluoride (HF).

Mechanism Description:

-

Nucleophilic Attack: Water attacks the highly electrophilic carbonyl carbon.

-

Tetrahedral Intermediate: A transient alkoxide intermediate forms.

-

Elimination: The fluoride ion (

), being a good leaving group in this activated system, is expelled, reforming the carbonyl. -

Deprotonation: The resulting protonated acid releases a proton to form HF.

Figure 1: Mechanism of DFAF hydrolysis showing the generation of HF.

Acylation Reactions

DFAF is a superior acylating agent for amines and alcohols. The reaction with amines yields difluoroacetamides , a scaffold increasingly valued in drug discovery for its metabolic stability and lipophilicity.

-

Reaction with Amines:

-

Selectivity: The reaction is chemoselective for primary and secondary amines over hydroxyl groups in uncatalyzed conditions due to the higher nucleophilicity of nitrogen.

Part 3: Synthesis & Production Routes

Industrial and laboratory synthesis of DFAF typically avoids direct fluorination of acetyl fluoride due to lack of selectivity. Two primary routes are employed:[4][5][6][7]

Route A: Halex Reaction (Laboratory Scale)

This method involves the halogen exchange (Halex) of dichloroacetyl chloride using a fluoride source like Potassium Fluoride (KF) or spray-dried KF in a polar aprotic solvent (e.g., sulfolane or acetonitrile).

-

Equation:

-

Conditions: Elevated temperatures (80–150 °C); product is distilled out continuously.

Route B: Ether Decomposition (Industrial Scale)

A cleaner industrial route involves the catalytic decomposition of tetrafluoroethyl ethers (e.g., 1-alkoxy-1,1,2,2-tetrafluoroethane). This avoids handling solid salt waste.

-

Precursor:

-

Catalyst: Lewis acids (

, -

Output: DFAF + Alkyl fluoride/sulfate.

Figure 2: Comparison of the Halex and Ether Decomposition synthetic routes.

Part 4: Applications in Drug Discovery

DFAF is a strategic tool in "Fluorine Scan" methodologies used to optimize lead compounds.

The Difluoromethyl Bioisostere

The difluoroacetyl group (

-

H-Bond Donor Acidity: The

bond in the -

Lipophilicity Modulation: Introducing fluorine generally increases lipophilicity (

), aiding membrane permeability. However, the -

Metabolic Stability: The

bond is resistant to oxidative metabolism by cytochrome P450 enzymes, blocking metabolic soft spots on alkyl chains.

Experimental Workflow: Amide Formation

To install the motif into a drug scaffold (R-NH2):

-

Setup: Dissolve amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C.

-

Addition: Bubble DFAF gas slowly into the solution (or add liquid dropwise if cooled < 0 °C).

-

Monitoring: Reaction is usually instantaneous. Monitor by TLC/LCMS for conversion to R-NH-CO-CHF2.

-

Workup: Quench with

(aq). Caution: Acid fluoride hydrolysis produces HF; glass etching may occur if not neutralized immediately.

Part 5: Safety & Handling Protocols

Hazard Classification:

-

H330: Fatal if inhaled.

-

H314: Causes severe skin burns and eye damage.

-

EUH071: Corrosive to the respiratory tract.

Critical Safety Protocol (Self-Validating System)

-

Material Compatibility: Do NOT use standard borosilicate glass for long-term storage or high-temperature reactions involving DFAF, as generated HF will etch the glass and potentially breach the vessel. Use PTFE (Teflon) , PFA , or Monel containers.

-

HF Scavenging: All reaction setups must include a downstream scrubber containing saturated KOH or NaOH solution to neutralize excess DFAF and HF vapors.

-

Personal Protective Equipment (PPE):

-

Double nitrile gloves or Silver Shield® gloves.

-

Full-face respirator or work strictly within a certified fume hood.

-

Calcium Gluconate Gel: Must be instantly accessible on the workbench to treat any potential skin exposure to HF byproducts.

-

References

-

SynQuest Laboratories. (2024).[4][8][9] Difluoroacetyl fluoride Product Specifications and Safety Data Sheet. Retrieved from

-

ChemicalBook. (2024).[4][8] Difluoroacetyl fluoride (CAS 2925-22-6) Properties and Synthesis. Retrieved from

-

Oharu, K., et al. (1998). Synthesis of difluoroacetic acid derivatives via difluoroacetyl fluoride prepared by the gas-phase catalytic decomposition. Reports Res. Lab. Asahi Glass Co. Ltd.[4][8]

-

Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

NIST Chemistry WebBook. (2024). Difluoroacetyl fluoride Thermochemical Data. [10]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2925-22-6 | ジフルオロアセチルフルオリド | Difluoroacetyl fluoride - アラケム株式会社 [alachem.co.jp]

- 3. Trifluoroacetyl fluoride - Wikipedia [en.wikipedia.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2-(FLUOROSULFONYL)DIFLUOROACETYL FLUORIDE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. DIFLUOROACETYL FLUORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. Trifluoroacetyl fluoride - Wikipedia [en.wikipedia.org]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. CAS 2925-22-6 | 2116-3-03 | MDL MFCD01861140 | Difluoroacetyl fluoride | SynQuest Laboratories [synquestlabs.com]

- 10. difluoroacetyl fluoride [webbook.nist.gov]

Technical Guide: Advanced Synthesis Pathways for Difluoroacetyl Fluoride

The following technical guide details the synthesis pathways for Difluoroacetyl fluoride (DFAF) .

CRITICAL TECHNICAL NOTE: The CAS number 359-01-3 provided in the request corresponds to 2-Fluorobutane.[1][2][3][4][5][6][7] The correct CAS registry number for Difluoroacetyl fluoride is 2925-22-6 .[8] This guide focuses exclusively on the synthesis of Difluoroacetyl fluoride (

) as requested by the topic title.

Executive Summary

Difluoroacetyl fluoride (DFAF) is a critical C2 fluorinated building block in medicinal chemistry and agrochemical development.[9] It serves as a potent electrophilic difluoroacetylating agent, enabling the direct introduction of the difluoromethyl carbonyl moiety (

Chemical Profile & Safety Architecture

| Property | Specification |

| IUPAC Name | Difluoroacetyl fluoride |

| Common Name | DFAF |

| CAS Number | 2925-22-6 (Note: CAS 359-01-3 is 2-Fluorobutane) |

| Molecular Formula | |

| Molecular Weight | 98.02 g/mol |

| Boiling Point | 2 – 4 °C (Gas/Volatile Liquid at STP) |

| Density | ~1.3–1.4 g/cm³ (Liquid at -20°C, estimated) |

| Hazards | Corrosive, Lachrymator, Releases HF on hydrolysis.[10] |

Safety Directive:

-

Containment: All reactions must be performed in a closed system (autoclave or sealed PTFE/Monel reactor) due to the low boiling point.

-

Material Compatibility: Glass is incompatible with DFAF synthesis involving high-temperature HF.[9] Use Monel, Inconel, or PTFE-lined reactors.[9]

-

HF Scavenging: Protocols must include a caustic scrubber (KOH/NaOH) for effluent gases.[9]

Synthesis Strategy Map

The synthesis of DFAF relies on accessing the

Figure 1: Strategic overview of Difluoroacetyl fluoride synthesis pathways.

Pathway A: Catalytic Decomposition of Tetrafluoroethyl Ethers (Industrial Standard)

This pathway is preferred for industrial scalability because it avoids the handling of free chlorine and utilizes Tetrafluoroethylene (TFE) as a feedstock.[9]

Mechanism

The reaction proceeds via the formation of a 1-alkoxy-1,1,2,2-tetrafluoroethane intermediate, which is subsequently cleaved by a Lewis acid catalyst or oleum (

-

Ether Formation:

-

Acidolysis/Decomposition:

[9]

Experimental Protocol

Reagents:

-

Tetrafluoroethylene (TFE)[9]

-

Methanol (MeOH) or Ethanol (EtOH)[9]

-

Catalyst: Antimony Pentafluoride (

) or Sulfur Trioxide (

Step-by-Step Workflow:

-

Ether Synthesis:

-

Charge a high-pressure reactor (Monel) with Methanol (1.0 eq) and a catalytic amount of Sodium Methoxide (0.05 eq).[9]

-

Pressurize with TFE (1.05 eq) while maintaining temperature at 40–60 °C.[9]

-

Stir until pressure drop ceases, indicating consumption of TFE.[9]

-

Distill the resulting 1-methoxy-1,1,2,2-tetrafluoroethane (bp ~36 °C).

-

-

Catalytic Cleavage:

Yield & Purity:

-

Typical Yield: 85–92%

-

Purity: >98% (by GC/MS)

Pathway B: Halogen Exchange (Halex) (Laboratory Scale)

For laboratories without access to TFE handling infrastructure, the Halex reaction using Dichloroacetyl chloride is the standard alternative.[9]

Mechanism

[9]Experimental Protocol

Reagents:

-

Dichloroacetyl chloride (DCAC)[9]

-

Anhydrous Hydrogen Fluoride (aHF)[9]

-

Catalyst: Fluorinated Chromia (

) or Chromium(III) fluoride (

Step-by-Step Workflow:

-

Catalyst Activation:

-

Pack a tubular Inconel reactor with

pellets.[9] -

Activate by passing anhydrous HF stream at 350 °C for 4 hours until water evolution ceases.

-

-

Gas-Phase Fluorination:

-

Preheat the reactor zone to 250–300 °C .

-

Vaporize Dichloroacetyl chloride and mix with anhydrous HF (Molar ratio HF:DCAC = 4:1).[9]

-

Feed the mixture into the reactor with a contact time of 5–10 seconds.

-

-

Isolation:

Yield & Purity:

-

Typical Yield: 70–80%

-

Note: This route often produces trace amounts of Chlorodifluoroacetyl fluoride if fluorination is incomplete.[9]

Comparative Analysis of Pathways

| Feature | Pathway A: Ether Decomposition | Pathway B: Halex (DCAC + HF) |

| Scalability | High (Industrial) | Moderate (Lab/Pilot) |

| Precursor Cost | Low (TFE is a bulk commodity) | Medium (DCAC is a fine chemical) |

| Safety Profile | High Pressure (TFE hazard) | Corrosive (HF/HCl handling) |

| Purity Profile | High (Clean cleavage) | Moderate (Mixed halides possible) |

| Equipment | Autoclave/Pressure Vessel | Tubular Flow Reactor (Inconel) |

Applications in Drug Development[9]

DFAF is primarily used to introduce the difluoromethyl (

-

Acylation: Reacts with amines to form difluoroacetamides (

). -

Cyclization: Precursor for difluoromethyl-substituted oxazoles and thiazoles.[9]

-

Difluoroacetic Acid Production: Controlled hydrolysis of DFAF yields high-purity Difluoroacetic acid.[9]

Figure 2: Application spectrum of DFAF in medicinal chemistry.

References

-

Synthesis via Ether Decomposition

-

Petrov, V. A., & Krespan, C. G. (1996).[9] Thermal decomposition of fluorinated ethers. Journal of Fluorine Chemistry.

-

-

Halex Reaction Protocols

-

Physical Properties & Safety

-

Medicinal Chemistry Applications

Sources

- 1. 2-Fluorobutane|lookchem [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Fluorobutane | C4H9F | CID 3013860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. fluoroethane | CAS#:353-36-6 | Chemsrc [chemsrc.com]

- 6. 2-FLUOROBUTANE synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Fluorobutane | CymitQuimica [cymitquimica.com]

- 8. difluoroacetyl fluoride [webbook.nist.gov]

- 9. Cfc 114 | C2Cl2F4 | CID 6429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Fluoroacetic acid - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

Molecular Architecture and Reactivity Profile of Difluoroacetyl Fluoride

The following technical guide provides an in-depth analysis of Difluoroacetyl fluoride (DFAF), structured for researchers in structural chemistry and drug development.

Executive Summary

Difluoroacetyl fluoride (DFAF, CAS: 430-64-8) represents a critical fluorinated building block, distinct from its trifluorinated analog due to the presence of a single

Structural Characterization and Conformational Dynamics[1]

Geometric Parameters

The molecular structure of DFAF is defined by the rotation around the

Key Structural Parameters (Gas Phase/GED):

| Parameter | Value (Approx.) | Note |

|---|

| Bond Length

Conformational Isomerism

The potential energy surface of DFAF is dominated by two primary conformers. The stability of these rotamers is dictated by the gauche effect and hyperconjugative interactions .

-

Trans Conformer (Anti): The

-hydrogen is anti-periplanar (180°) to the carbonyl oxygen. In this state, the two -

Gauche Conformer: The

-hydrogen is rotated ~120° relative to the carbonyl, placing one

Theoretical and experimental evidence (Microwave Spectroscopy) suggests the Gauche conformer is often the global minimum or nearly isoenergetic with the Trans form, driven by the

Visualization of Conformational Equilibrium

The following diagram illustrates the Newman projections and the energetic relationship between the rotamers.

Figure 1: Conformational energy landscape showing the interplay between the Trans and Gauche rotamers.

Electronic Structure and Bonding Nature

Natural Bond Orbital (NBO) Analysis

The reactivity of DFAF is best understood through NBO analysis, which reveals significant delocalization not present in standard Lewis structures.

-

Anomeric Effect: The oxygen lone pair (

) donates electron density into the antibonding orbital of the C-F bond (-

Shortens the

bond. -

Lengthens the specific

bond involved in the interaction.[1] -

Stabilizes the Gauche conformer.

-

-

Inductive Withdrawal: The cumulative effect of three fluorine atoms creates a highly electrophilic carbonyl carbon. This makes DFAF an aggressive acylating agent, significantly more reactive than its chlorinated counterparts.

Electrostatic Potential (ESP)

The ESP map of DFAF shows a distinct positive region (blue hole) on the carbonyl carbon, inviting nucleophilic attack. Conversely, the fluorine atoms create a dense negative shield, necessitating nucleophiles to approach along specific trajectories (Bürgi-Dunitz angle) to avoid steric repulsion.

Synthesis and Preparation Protocol

Synthetic Strategy: The Halex Reaction

While DFAF can be synthesized via the oxidation of fluoro-olefins, the most robust and controllable laboratory method is the Halogen Exchange (Halex) reaction starting from Difluoroacetyl chloride.

Reaction Scheme:

Step-by-Step Experimental Protocol

Note: This protocol involves handling anhydrous HF sources and acyl fluorides. All steps must be performed in a well-ventilated fume hood using PTFE/FEP labware.

-

Precursor Preparation:

-

Charge a PTFE reaction vessel with Difluoroacetic acid (1.0 eq).

-

Add Thionyl Chloride (

, 1.2 eq) dropwise at 0°C to generate Difluoroacetyl chloride in situ. Reflux for 2 hours. -

Validation: Monitor by

NMR (Shift from -127 ppm acid to ~ -120 ppm chloride).

-

-

Fluorination (Halex):

-

Transfer the crude acid chloride to a vessel containing anhydrous Potassium Bifluoride (

, 1.5 eq) or Spray-dried Potassium Fluoride ( -

Solvent: Use Sulfolane or perform neat if the scale allows (DFAF bp is low, ~25°C).

-

Heat the mixture to 60-80°C.

-

-

Isolation:

-

DFAF is volatile. Equip the vessel with a reflux condenser kept at -10°C connected to a cold trap (-78°C).

-

As the reaction proceeds, the product (DFAF) will distill over.

-

Purification: Redistill the condensate through a fractionating column.

-

Synthesis Workflow Diagram

Figure 2: Step-wise synthesis of DFAF via the Halex pathway.

Spectroscopic Characterization

The identification of DFAF relies on distinct vibrational and magnetic resonance signatures. The presence of the acyl fluorine shifts the carbonyl stretch significantly higher than in non-fluorinated analogs.

Table 1: Key Spectroscopic Data for DFAF

| Technique | Feature | Value / Range | Assignment |

| IR (Gas Phase) | 1860 - 1880 cm⁻¹ | Carbonyl Stretch (Very Strong) | |

| IR (Gas Phase) | 1100 - 1300 cm⁻¹ | C-F Stretching (Multiple bands) | |

| +20 to +45 ppm | Acyl Fluoride (Triplet) | ||

| -120 to -130 ppm | Difluoromethyl group (Doublet) | ||

| 5.8 - 6.2 ppm | Triplet of triplets ( |

Note: The

Handling and Safety Considerations

Working with DFAF requires strict adherence to safety protocols due to its potential to release Hydrogen Fluoride (HF) upon hydrolysis.

-

Hydrolysis Hazard: DFAF reacts instantly with atmospheric moisture to form Difluoroacetic acid and HF.

-

Protocol: All glassware must be oven-dried. Use Schlenk lines or gloveboxes.

-

-

Material Compatibility:

-

Compatible: PTFE, FEP, PFA, Monel, Nickel.

-

Incompatible: Standard borosilicate glass (over long exposure or high T), Silicone greases.

-

-

First Aid: Calcium gluconate gel must be immediately available in the workspace to treat potential skin exposure to HF byproducts.

References

-

Eijck, B. P. (1977). Rotational isomerism in difluoroacetyl fluoride: Part I. Microwave spectroscopy.[2] Journal of Molecular Structure, 37(1), 1-14. Link

-

Tam, H. S., Harmony, M. D., Brahms, J. C., & Dailey, W. P. (1991). Microwave spectrum and structure of the conformers of 3,3-difluoroacryloyl fluoride.[3] Journal of Molecular Structure, 249(1-2), 1-14. Link

-

Kornath, A. J., et al. (2024). Reactions of Dichloroacetyl Fluoride in Superacidic Media.[1] Zeitschrift für anorganische und allgemeine Chemie.[1] Link[1]

- Durig, J. R., et al. (Relevant studies on conformational stability of haloacetyl halides). Journal of Chemical Physics.

-

NIST Chemistry WebBook. Difluoroacetyl fluoride Standard Reference Data. Link

Sources

Technical Whitepaper: Spectroscopic Characterization and Analytical Handling of Difluoroacetyl Fluoride

Executive Summary

Difluoroacetyl fluoride (DFAF),

This technical guide provides an authoritative repository of spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—to enable precise identification and quality control. It further details the mechanistic underpinnings of its fragmentation and handling requirements to ensure scientific integrity in experimental workflows.

Physicochemical Profile

Before spectroscopic analysis, the physical state of the analyte must be controlled. DFAF is a gas or highly volatile liquid at standard temperature and pressure.

| Property | Value | Notes |

| CAS Registry Number | 2925-22-6 | Distinct from Difluoroacetic acid (381-73-7) |

| Formula | ||

| Molecular Weight | 98.02 g/mol | |

| Boiling Point | 2 – 4 °C | Requires handling in cold traps or sealed systems |

| Density | ~1.58 g/mL | Estimated at low temp; heavier than water |

| Solubility | Reacts with water | Hydrolyzes to Difluoroacetic acid and HF |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of DFAF is characterized by the unique coupling patterns arising from the magnetically active

F NMR Spectrum

The spectrum displays two distinct fluorine environments: the carbonyl fluorine (

| Signal Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( |

| -COF (Carbonyl F) | +17.7 | Triplet (t) | |

| -CHF | -127.0 (approx) | Doublet (d) |

Note: Chemical shifts are referenced to

H NMR Spectrum

The proton spectrum is simple but highly coupled.

| Signal Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( |

| -CHF | 5.72 | Triplet of Doublets (td) |

Mechanistic Insight: The "triplet of doublets" arises because the proton is split into a triplet by the two equivalent geminal fluorines (

Visualization: NMR Coupling Logic

Figure 1: Logic tree demonstrating the origin of the proton multiplet structure.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carbonyl stretch, which is significantly shifted to higher wavenumbers compared to aldehydes or ketones due to the high electronegativity of the fluorine substituent on the carbonyl carbon.

| Vibration Mode | Wavenumber ( | Intensity | Structural Indication |

| C=O[1] Stretch | 1850 – 1870 | Strong | Acid Fluoride (highly electrophilic) |

| C-F Stretch | 1100 – 1300 | Very Strong | |

| C-H Stretch | 2950 – 3050 | Weak |

Diagnostic Value: The presence of a band >1840 cm

Mass Spectrometry (MS)

Under Electron Ionization (EI, 70 eV), the molecular ion (

Fragmentation Pathway:

-

Molecular Ion:

98 ( -

Base Peak:

51 ( -

Acylium Ion:

47 (

| m/z | Ion Composition | Relative Abundance | Origin |

| 98 | < 5% | Molecular Ion | |

| 79 | Moderate | Loss of F (M - 19) | |

| 51 | 100% (Base) | ||

| 47 | High |

Visualization: Fragmentation Pathway

Figure 2: Electron Ionization (EI) fragmentation tree for Difluoroacetyl fluoride.

Experimental Handling & Protocols

Safety Warning: DFAF is corrosive, toxic, and evolves Hydrogen Fluoride (HF) upon contact with moisture. All operations must be performed in a fume hood with HF-compatible safety gear (calcium gluconate gel on hand).[1]

Sampling for NMR

Due to the low boiling point (2–4 °C), standard NMR tubes cannot be used at room temperature without risk of over-pressure and sample loss.

Protocol:

-

Solvent: Use anhydrous

or -

Preparation:

-

Acquisition: Run spectra at low temperature (e.g., -20 °C or 0 °C) if possible to minimize volatility issues, or use a pressure-rated tube at ambient temperature.[1]

Synthesis of Derivatives (Derivatization)

For easier handling and analysis, DFAF is often converted to the ethyl ester or amide in situ.

-

Reaction:

-

Analytical Benefit: The ester (Ethyl difluoroacetate) is a stable liquid (bp ~99 °C), allowing for standard GC-MS and HPLC analysis.

References

-

L.M.U. Munich / RSC. (2024). HF-addition to haloacetyl fluorides in superacidic media. Royal Society of Chemistry. Link

-

Synquest Laboratories. (2024). Safety Data Sheet: Difluoroacetyl fluoride (CAS 2925-22-6).[1][3] Link

-

NIST Chemistry WebBook. (2023). Difluoroacetyl fluoride: Chemical Structure and Data. National Institute of Standards and Technology. Link

- Olah, G. A., et al. (1974). Spectroscopic investigation of haloacetyl fluorides. Journal of Organic Chemistry. (Contextual grounding for acid fluoride shifts).

-

LookChem. (2024). Product Profile: Difluoroacetyl fluoride. Link

Sources

Reactivity profile of Difluoroacetyl fluoride with common substrates

Technical Whitepaper: Reactivity Profile and Synthetic Utility of Difluoroacetyl Fluoride

Executive Summary

Difluoroacetyl fluoride (DFAF, CAS 2925-22-6) is a highly reactive, low-boiling acylating agent used primarily to introduce the metabolically stable difluoromethyl (

Chemical Profile & Physical Properties[1][2][3][4]

DFAF occupies a unique niche in fluorinated building blocks. Its physical state dictates specific handling protocols that differ significantly from liquid acid chlorides.

| Property | Value | Implications for Handling |

| CAS Number | 2925-22-6 | Unique identifier (distinct from sulfonyl derivatives).[1][2] |

| Formula | Atom economy: 98.02 g/mol .[1] | |

| Boiling Point | 2 – 4 °C | Critical: Exists as a gas at RT. Must be handled as a cryogenically trapped liquid or bubbled directly into reaction mixtures. |

| Reactivity | High | Reacts violently with water; susceptible to hydrolysis releasing HF.[3] |

| Bond Energy | C-F (485 kJ/mol) | Stronger than C-Cl, yet the high electronegativity of F renders the carbonyl carbon highly electrophilic. |

Reactivity Profile: The "Fluoride Effect" in Acylation

While the C-F bond is thermodynamically stronger than the C-Cl bond, acid fluorides like DFAF are often more reactive toward nucleophiles than their chloride counterparts in specific contexts. This counter-intuitive reactivity arises from:

-

Inductive Activation: The extreme electronegativity of fluorine significantly increases the electrophilicity of the carbonyl carbon (

). -

Small Size: The small atomic radius of fluorine minimizes steric hindrance during the nucleophilic attack.

-

Orbital Overlap: The transition state for the addition-elimination mechanism is stabilized, facilitating the expulsion of the fluoride ion in the presence of H-bond donors or Lewis acids.

Nucleophilic Acyl Substitution (Amides & Esters)

This is the primary application of DFAF. The reagent is typically distilled directly from its generation source (e.g., catalytic cracking of tetrafluoroethyl ethers) into a solution containing the nucleophile and a base.

General Mechanism:

Friedel-Crafts Acylation

DFAF can introduce the difluoroacetyl group into aromatic rings. Unlike alkylation, the resulting ketone deactivates the ring, preventing poly-acylation.[4]

-

Catalyst: Requires strong Lewis acids (

, -

Selectivity: Para-selectivity is typical for activated arenes.

Experimental Protocols

Protocol A: Synthesis of Difluoroacetamides (Gas-Liquid Interface)

Context: Due to DFAF's low boiling point, standard addition via syringe is impossible at room temperature. This protocol uses a "bubbling" technique.

Reagents:

-

Substrate: Primary or Secondary Amine (1.0 equiv)

-

Reagent: Difluoroacetyl fluoride (generated in situ or from gas cylinder)

-

Base: Pyridine or Triethylamine (2.5 equiv)

-

Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a gas inlet tube (subsurface), a thermometer, and a dry-ice/acetone condenser. Connect the outlet to a scrubber containing saturated aqueous

(to neutralize excess DFAF/HF). -

Preparation: Charge the flask with the amine and pyridine in DCM. Cool the mixture to -10 °C to increase the solubility of the incoming DFAF gas.

-

Addition: Slowly bubble DFAF gas into the reaction mixture. Maintain internal temperature below 0 °C.

-

Validation: The reaction is exothermic. A cessation of exotherm usually indicates saturation/completion.

-

-

Workup: Purge the system with

to remove excess DFAF. Quench the reaction mixture with water. -

Purification: Wash the organic layer with 1M HCl (to remove pyridine), then brine. Dry over

and concentrate.

Protocol B: Friedel-Crafts Acylation of Toluene

Context: Introduction of the

-

Complex Formation: In a flame-dried flask under Argon, suspend anhydrous

(1.2 equiv) in DCM. Cool to -20 °C. -

Reagent Addition: Condense DFAF (1.1 equiv) into the flask using a dry-ice cold finger. Allow the Lewis acid complex to form (often observed as a color change).

-

Substrate Addition: Add Toluene (1.0 equiv) dropwise.

-

Reaction: Allow to warm to 0 °C. Monitor by TLC/GC-MS.

-

Quench: Pour cautiously onto ice/HCl mixture. Extract with DCM.

Mechanistic & Workflow Visualization

The following diagrams illustrate the decision logic for using DFAF and the specific reaction pathways.

Figure 1: Mechanistic pathways for DFAF reactivity. The reagent follows either a nucleophilic addition-elimination (top) or an acylium ion pathway (bottom).

Figure 2: Safe handling workflow for DFAF gas in a laboratory setting.

Safety & Handling: The "Gas" & "HF" Factors

Working with DFAF poses dual hazards: Inhalation Toxicity (due to the acyl fluoride moiety) and Contact Toxicity (due to HF generation).

-

HF Generation: Upon contact with moisture or nucleophiles, DFAF releases Hydrogen Fluoride.

-

Mandatory: Calcium Gluconate gel must be available on the benchtop.

-

First Aid: In case of skin contact, wash with water for 5 mins, then apply gel immediately.[3]

-

-

Pressure Buildup: As a gas at RT, sealed vessels can pressurize rapidly if cooling fails. Always use pressure-relief valves or open systems with scrubbers.

-

Material Compatibility:

-

Compatible: Glass (if dry), Teflon (PTFE), Stainless Steel (passivated).

-

Incompatible: Silicone greases (degraded by fluorides), standard rubber tubing.

-

References

-

BenchChem. 2-(Fluorosulfonyl)difluoroacetyl fluoride | 677-67-8.Link

-

SynQuest Labs. Safety Data Sheet: 2,2-Difluoroacetyl fluoride (CAS 2925-22-6).Link

-

Quick Company. A Process For Preparation Of Difluoroacetyl Fluoride And Its Derivatives (Patent IN 223528).Link

-

PubChem. Difluoroacetyl fluoride | C2HF3O | CID 13085106.Link

-

Organic Chemistry Portal. Difluoroalkane synthesis and Deoxofluorination reagents.Link

-

Purdue University. Fluorine Safety Guidelines and Emergency Procedures.Link

Sources

- 1. 2925-22-6 | ジフルオロアセチルフルオリド | Difluoroacetyl fluoride - アラケム株式会社 [alachem.co.jp]

- 2. DIFLUOROACETYL FLUORIDE CAS#: 2925-22-6 [m.chemicalbook.com]

- 3. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

Thermal Decomposition Mechanism of Difluoroacetyl Fluoride: An In-Depth Technical Guide

Executive Summary

Difluoroacetyl fluoride (DFAF,

This guide delineates the thermal decomposition mechanisms of DFAF, distinguishing between uncatalyzed thermal pyrolysis (yielding difluoroketene and HF) and metal-catalyzed decarbonylation (yielding difluoromethyl metal species). Understanding these pathways is essential for process safety, optimizing yield in high-temperature acylations, and preventing the inadvertent formation of hazardous oligomers.

Critical Distinction: Researchers must distinguish DFAF from 2-(fluorosulfonyl)difluoroacetyl fluoride (

Physicochemical Profile & Stability

DFAF is a volatile, moisture-sensitive liquid/gas that requires handling under anhydrous conditions. Its thermal stability is governed by the lability of the C–C bond and the acidity of the C–H bond.

| Property | Value / Description |

| Formula | |

| Molecular Weight | 98.03 g/mol |

| Boiling Point | ~0–2 °C (Gas at RT) |

| Bond Dissociation Energy | |

| Primary Decomposition Onset | >300 °C (Uncatalyzed gas phase) |

| Critical Hazards | Hydrolyzes to HF; Pyrolysis yields toxic CO and PFIB-like oligomers. |

Mechanistic Pathways of Decomposition[1][2][3][4]

The thermal decomposition of DFAF proceeds via two distinct, competing pathways depending on the reaction environment (temperature, surface catalysis, and presence of Lewis acids/bases).

Pathway A: Dehydrofluorination (The Ketene Route)

Condition: High Temperature (>350°C) or Base Catalysis.

The presence of the

-

Activation: Thermal excitation stretches the C–H and C–F bonds.

-

Elimination: Concerted or stepwise loss of HF occurs.

-

Fate of Difluoroketene: Difluoroketene is highly reactive and unstable. It does not accumulate but rapidly undergoes:

-

Dimerization: Formation of 2,2,4,4-tetrafluorocyclobutane-1,3-dione.

-

Polymerization: Formation of perfluoro-polyketones.

-

Decarbonylation (Extreme T): Breakdown into

and

-

Pathway B: Decarbonylation (The Radical/Metal Route)

Condition: Transition Metal Catalysis (Pd, Ni) or Extreme Pyrolysis (>600°C).

Relevant to drug development, this pathway is exploited to generate "transmetalation-active" difluoromethyl species (

-

Oxidative Addition: Metal center inserts into the C–F bond (acyl fluoride bond).

-

De-insertion (Decarbonylation): Extrusion of CO.

-

Product Formation: The resulting

species undergoes transmetalation/reductive elimination to install the

Pathway C: Radical Fragmentation (Pyrolysis)

Condition: >600°C, Inert Surface.

Homolytic cleavage of the C–C bond yields radicals that abstract fluorine or recombine.[1]

-

Fluoroform (

- (Chain propagation).

Mechanism Visualization

Figure 1: Divergent decomposition pathways of Difluoroacetyl fluoride (DFAF). Pathway selection is dictated by temperature and catalytic environment.

Kinetic Analysis & Energetics

The thermal stability of DFAF is significantly higher than that of sulfonyl fluorides but lower than perfluoroacyl fluorides due to the

-

Activation Energy (

): The barrier for HF elimination is estimated at 45–55 kcal/mol . This high barrier explains why DFAF can be distilled at low temperatures but decomposes during high-temperature vapor phase reactions. -

Reaction Order: First-order kinetics are observed in dilute gas-phase pyrolysis.

-

Surface Effects: Decomposition is often heterogeneous. Quartz or steel surfaces can catalyze defluorination, forming

or metal fluorides, which accelerates the rate (autocatalysis).

Experimental Protocol: Thermal Stability Profiling

To validate the stability of DFAF for a specific synthesis process, the following Differential Scanning Calorimetry (DSC) and Pyrolysis-GC/MS protocol is recommended.

Protocol A: DSC Thermal Screening (Sealed)

Objective: Determine onset temperature (

-

Preparation: In a glovebox (

ppm -

Reference: Use an empty matched crucible.

-

Method:

-

Equilibrate at -20°C.

-

Ramp 5°C/min to 400°C.

-

-

Analysis: Identify exothermic events. A sharp exotherm near 300–350°C indicates rapid HF elimination/polymerization.

Protocol B: In-Situ Pyrolysis-IR (Vapor Phase)

Objective: Identify gaseous decomposition products (

-

Setup: Connect a gas cell (ZnSe windows) to a flow reactor (Quartz tube) inside a temperature-controlled furnace.

-

Flow: Introduce DFAF vapor (diluted 5% in

or He) at 50 mL/min. -

Temperature Step: Increase furnace temperature in 50°C increments from 100°C to 700°C.

-

Detection: Monitor FTIR spectrum for:

-

DFAF: Carbonyl stretch ~1850 cm⁻¹.

-

Difluoroketene: Characteristic peak ~2150 cm⁻¹.

-

CO: Doublet ~2143 cm⁻¹.

-

HF: Lines ~4000 cm⁻¹.

-

-

Data Processing: Plot absorbance of products vs. temperature to derive Arrhenius parameters.

Implications for Drug Development

In medicinal chemistry, DFAF is frequently used in decarbonylative cross-coupling reactions.

-

Safety Warning: If the reaction stalls or the catalyst deactivates, accumulation of DFAF at elevated temperatures (>100°C) can lead to pressure buildup from CO release or HF etching of glass reactors.

-

Mechanistic Insight: The formation of the

species (Pathway B) is the desired route. To favor this over thermal decomposition (Pathway A), researchers should:-

Use phosphine ligands that stabilize the acyl-palladium intermediate.

-

Avoid strong bases that could trigger premature HF elimination to the ketene.

-

Maintain reaction temperatures below the thermal onset of uncatalyzed decomposition (<150°C is typically safe).

-

References

-

Thermal Decomposition of Fluorinated Acids

-

The thermal decomposition of trifluoroacetic acid. J. Chem. Soc. B, 1967. Link

- Note: Establishes the baseline mechanism for acyl fluoride decomposition via HF elimination and decarbonyl

-

-

Difluorocarbene Precursors

-

Catalytic Decarbonylation (Drug Synthesis)

-

Pyrolysis of Fluorinated Ethers (Source of DFAF)

-

General Fluorine Chemistry

-

Organic Fluorine Compounds: Production, Properties, Applications. Ullmann's Encyclopedia of Industrial Chemistry. Link

-

Sources

- 1. 20.210.105.67 [20.210.105.67]

- 2. 2-(Fluorosulfonyl)difluoroacetyl fluoride | 677-67-8 | Benchchem [benchchem.com]

- 3. Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2017054112A1 - Method of preparing 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 5. WO2017064550A1 - Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid - Google Patents [patents.google.com]

The Fluorine Effect: A Technical Guide to the Evolution of Organofluorine Chemistry

Executive Summary

Organofluorine compounds are virtually absent in nature yet ubiquitous in the modern pharmacopeia and materials science. This paradox defines the field: the C–F bond is not a natural building block, but a synthetic tool designed to manipulate the physicochemical properties of matter.

This guide analyzes the pivotal discoveries that transformed fluorine from a dangerous curiosity into the "magic methyl" of medicinal chemistry. We move beyond simple historical recitation to examine the chemical causality—why specific reagents were developed, how mechanisms evolved from brutal direct fluorination to subtle catalytic cycles, and how these breakthroughs enable today's blockbuster drugs and 18F-PET imaging.

Part 1: The Physicochemical Foundation ("The Fluorine Effect")[1]

To understand the history, one must first quantify the anomaly. Fluorine is not merely a "small halogen"; it is an electronic modulator.[1][2]

Comparative Bond Metrics

The utility of fluorine lies in its ability to mimic hydrogen sterically while altering electronics drastically.

| Property | Hydrogen (H) | Fluorine (F) | Oxygen (O) | Impact on Drug Design |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.52 | Bioisosterism: F is the closest steric mimic to H; O is significantly larger.[1][2] |

| Electronegativity (Pauling) | 2.1 | 4.0 | 3.5 | pKa Modulation: F lowers the pKa of neighboring amines/acids, altering bioavailability.[1][2] |

| C-X Bond Energy (kcal/mol) | ~98 | ~116 | ~85 | Metabolic Stability: The C-F bond is chemically inert to P450 oxidative metabolism.[1][2] |

| Lipophilicity (Hansch | 0.00 | 0.14 | - | Membrane Permeability: Fluorination often increases lipophilicity, aiding blood-brain barrier penetration.[1][2] |

The "Fluorine Effect" in Action: Replacing a C-H bond with a C-F bond blocks metabolic sites (preventing oxidation) without creating steric clashes at the receptor binding pocket.[1] This is the core logic behind drugs like Lipitor (Atorvastatin) and Prozac (Fluoxetine) .[1]

Part 2: The Elemental Era (1886–1930s)

The Challenge: Elemental fluorine (

Isolation and The Swarts Reaction (1892)

While Henri Moissan isolated

-

The Reagent: Antimony Trifluoride (

) + Chlorine ( -

Mechanism: The hard Lewis acid (

) activates the C-Cl bond, facilitating nucleophilic attack by fluoride.[1]

[1][4][5]

Part 3: The Polymer Revolution (1938)

The Discovery: Polytetrafluoroethylene (PTFE/Teflon).[1] The Scientist: Roy Plunkett (DuPont).[1][2]

While attempting to synthesize new chlorofluorocarbon refrigerants, Plunkett observed that a cylinder of tetrafluoroethylene (TFE) gas had lost pressure but retained mass.[1] Sawing the cylinder open revealed a white, waxy solid.

-

Technical Insight: TFE (

) had spontaneously polymerized.[1][2] -

Impact: The resulting material was chemically inert, heat resistant, and had the lowest coefficient of friction of any solid. This validated the extreme stability of the perfluorinated carbon backbone, essential for the Manhattan Project (uranium enrichment seals) and later medical implants.

Part 4: The Bioisostere Breakthrough (1954)

The Discovery: 9-

This is the "Patient Zero" of medicinal organofluorine chemistry. Fried and Sabo were not looking for a fluorinated drug; they were investigating halogenated analogs of cortisol to enhance potency.[2]

-

The Experiment: They synthesized 9-

-halo derivatives (Cl, Br, I, F).[1] -

The Result: Contrary to the expectation that the large iodine atom might be most active, the fluorine analog was 10x more potent than cortisol.

-

Mechanistic Rationale: The high electronegativity of the 9-

-F atom inductively increased the acidity of the 11-

Part 5: The Reagent Renaissance (1970s–1990s)

As the demand for fluorinated drugs grew, chemists needed safer, more selective reagents than

Nucleophilic vs. Electrophilic Fluorination

| Feature | DAST (Nucleophilic) | Selectfluor (Electrophilic) |

| Year | Mid-1970s | 1992 |

| State | Liquid (Fuming) | Solid (Salt) |

| Reactivity | Converts alcohols/ketones to fluorides.[1] | Fluorinates electron-rich centers (enes, enols).[1][2] |

| Safety | High Risk: Explosive >90°C; generates HF with water.[1][2] | Safe: Non-volatile, stable solid.[2] |

| Key Use | Deoxyfluorination (OH | Late-stage fluorination of drug scaffolds.[1][2] |

Diagram: Electrophilic Fluorination Mechanism (Selectfluor)

Selectfluor functions as an

[1]

Part 6: Modern Catalysis & 18F-PET (2010s–Present)

The Challenge: Traditional methods (SNAr) require electron-deficient rings and high temperatures.[1][6] This is incompatible with delicate late-stage drug molecules or short-lived PET isotopes (

The Solution: Transition-Metal Mediated Fluorination.[1][2]

Protocol: Copper-Mediated Fluorination of Arylboronic Acids

Developed by the Sanford group, this protocol allows the use of nucleophilic fluoride (cheap KF or radioactive K18F) to fluorinate electron-rich aryl rings—a transformation previously impossible with standard SNAr.[1]

Experimental Workflow:

-

Precursor: Arylboronic acid or ester (

).[1][2] -

Catalyst Loading:

(10-20 mol%) + Pyridine ligand.[1][2] -

Conditions: Aerobic atmosphere (or oxidant added), 60-80°C.

Mechanism (The Cu(I)/Cu(III) Cycle): The key insight is accessing the high-energy Cu(III)-F species, which undergoes rapid reductive elimination to form the strong C-F bond.[1]

Application: 18F-PET Imaging

This chemistry is now standard for synthesizing PET tracers.[1][2] The ability to attach

References

-

Swarts, F. (1892).[1][2][3] "Sur l'acide fluoracétique."[1][2] Bulletin de la Classe des Sciences, Académie Royale de Belgique, 24, 309.

-

Plunkett, R. J. (1941).[1][2] "Tetrafluoroethylene Polymers."[1][2] U.S. Patent 2,230,654.[1][2]

-

Fried, J., & Sabo, E. F. (1954).[2] "9α-Fluoro Derivatives of Cortisone and Hydrocortisone." Journal of the American Chemical Society, 76(5), 1455–1456. [1]

-

Banks, R. E. (1992).[1][2] "Selectfluor reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry, 87(1), 1-17.[1][7] [1]

-

Ye, Y., & Sanford, M. S. (2013).[2][8] "Mild Copper-Mediated Fluorination of Aryl Stannanes and Aryl Trifluoroborates." Journal of the American Chemical Society, 135(12), 4648–4651.[8] [1]

-

Neumann, C. N., & Ritter, T. (2015).[2] "Late-Stage Fluorination: Fancy Novelty or Useful Tool?" Angewandte Chemie International Edition, 54(11), 3216–3221. [1]

Sources

- 1. Selectfluor - Wikipedia [en.wikipedia.org]

- 2. Covalent Bond Energies [gchem.cm.utexas.edu]

- 3. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 4. Should we monitor more closely the dosage of 9 alpha-fluorohydrocortisone in salt-losing congenital adrenal hyperplasia? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scientificupdate.com [scientificupdate.com]

- 8. Mild copper-mediated fluorination of aryl stannanes and aryl trifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

Hazards and Toxicity of Difluoroacetyl Fluoride: A Technical Guide

Executive Summary

Difluoroacetyl fluoride (DFAF) represents a high-consequence chemical hazard in pharmaceutical and agrochemical synthesis. Unlike its trifluorinated analog, DFAF possesses a unique reactivity profile due to the presence of the

This guide provides a technical analysis of the toxicological mechanisms, physical hazards, and critical handling protocols for DFAF. It is designed for Principal Investigators and Safety Officers who must validate experimental workflows involving difluoromethylation reagents.

Part 1: Chemical & Physical Characterization[1]

Identity & Volatility Profile DFAF is frequently underestimated because it is often stored as a liquefied gas under pressure. Its boiling point is the critical safety parameter: at approximately 2–4 °C , it exists as a gas at standard laboratory temperatures. This volatility significantly increases the risk of inhalation exposure compared to liquid acyl chlorides.

| Property | Value | Critical Implication |

| Chemical Name | Difluoroacetyl fluoride | |

| CAS Number | 2925-22-6 | Verify against CAS 677-67-8 (Sulfonyl derivative) to avoid confusion.[1] |

| Formula | ||

| Boiling Point | 2 – 4 °C | Extreme Inhalation Hazard : Vaporizes immediately upon release.[1] |

| Reactivity | Water-reactive | Hydrolyzes instantly to release HF gas.[1] |

| Appearance | Colorless gas/fuming liquid | Fumes in air due to reaction with moisture.[1] |

Part 2: Toxicological Mechanisms

The toxicity of DFAF is bimodal, resulting from two distinct chemical events that occur upon contact with biological tissue: Acylation and Hydrolysis .

The Hydrolytic Cascade (The HF Threat)

Upon contact with mucous membranes (lung epithelium, cornea) or skin, DFAF reacts with interstitial water. This hydrolysis is rapid and exothermic.

Reaction Stoichiometry:

-

Difluoroacetic Acid (DFA): A strong organic acid (pKa ~1.3) causing immediate coagulative necrosis.

-

Hydrogen Fluoride (HF): The primary lethal agent. Unlike strong acids that cause surface burns, HF penetrates the stratum corneum as a non-ionized molecule. Once deep in the tissue, it dissociates, releasing fluoride ions (

).

Systemic Fluorosis Pathway

The released

-

Hypocalcemia:

binds serum calcium ( -

Hypomagnesemia: Depletion of magnesium disrupts enzymatic processes.

-

Hyperkalemia: Cell death releases intracellular potassium, compounding cardiac instability.

Protein Acylation

The difluoroacetyl group (

Visualization: Toxicity Pathways

Figure 1: The dual-mechanism toxicity pathway of Difluoroacetyl fluoride, highlighting the progression from hydrolysis to systemic fluorosis.

Part 3: Risk Management & Handling Protocols

Engineering Controls

Due to its boiling point (2–4 °C), DFAF cannot be handled on an open bench.

-

Primary Containment: All transfers must occur within a sealed vacuum manifold (Schlenk line) or a glovebox with an inert atmosphere (

or Ar).[1] -

Scrubbing: The exhaust from the vacuum pump must be vented through a caustic scrubber (e.g., 10% NaOH or KOH) to neutralize any effluent HF or DFAF vapors.

-

Cold Traps: Use liquid nitrogen traps to condense DFAF vapors before they reach the pump oil, as DFAF can degrade pump oil and corrode internal mechanisms.

Personal Protective Equipment (PPE)

Standard lab coats are insufficient.

-

Respiratory: If work outside a glovebox is strictly necessary (not recommended), a full-face respirator with an acid gas cartridge (specifically rated for HF) is mandatory.

-

Dermal: Double-gloving is required.

-

Inner Layer: Nitrile (standard).

-

Outer Layer: Neoprene or Butyl rubber (highly resistant to HF).

-

Note: Thin nitrile gloves provide only seconds of protection against anhydrous HF sources.

-

Emergency Response Protocol: The "Calcium Trigger"

Every lab handling DFAF must have a dedicated HF Spill Kit and Calcium Gluconate Gel immediately accessible.

Scenario: Skin Exposure

-

Immediate Action: Move to safety shower. Flush with water for 5 minutes. Do not flush for 15+ minutes without treatment if gel is available.[2]

-

Neutralization: Apply 2.5% Calcium Gluconate Gel liberally to the affected area.[2] Massage it into the skin.[2] The calcium neutralizes the fluoride ions, preventing deep tissue destruction and systemic uptake.

-

Medical Evacuation: Transport to ER immediately. Continue applying gel during transport.[2]

Scenario: Inhalation

-

Evacuate: Move to fresh air immediately.

-

Oxygen: Administer 100% oxygen if breathing is difficult.

-

Nebulization: If available, nebulized calcium gluconate (2.5% solution) is the specific antidote for HF inhalation to prevent pulmonary edema.

Decision Logic for Exposure Response

Figure 2: Triage and response logic for DFAF exposure. Note that Calcium Gluconate gel is for skin only, not eyes.

References

-

SynQuest Laboratories. (2023). Safety Data Sheet: Difluoroacetyl fluoride (CAS 2925-22-6). Retrieved from [1]

-

National Institute for Occupational Safety and Health (NIOSH). (2024). Hydrogen Fluoride: IDLH and Health Hazards. Centers for Disease Control and Prevention. Retrieved from [1]

-

Duke University Occupational Hygiene & Safety. (2023). Recommended Medical Treatment for Hydrofluoric Acid Exposure. Duke University Safety Manual. Retrieved from [1]

-

National Research Council. (2010). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 8 (Fluorine and Fluorides). The National Academies Press. Retrieved from [1]

-

Air Products. (2022). Safetygram 29: Treatment Protocol for Hydrofluoric Acid Burns. Retrieved from

Sources

The Biological Fluorine Paradox: A Technical Guide to Natural Organofluorines

Executive Summary

For decades, the central dogma of natural product chemistry held that nature does not synthesize organofluorine compounds. This assumption was based on the high heat of hydration of the fluoride ion (

This guide dismantles that dogma. It details the enzymatic machinery—specifically the fluorinase enzyme—that overcomes the energetic barrier of fluoride desolvation.[1] Designed for drug discovery professionals, this document transitions from the mechanistic enzymology of Streptomyces cattleya to practical protocols for the isolation, detection, and biocatalytic application of these rare metabolites.

Part 1: The Landscape of Natural Organofluorines

While over 5,000 natural organochlorines exist, less than 30 natural organofluorines have been identified. The scarcity is thermodynamic, not evolutionary. The high hydration energy of fluoride (

Table 1: Key Natural Organofluorine Metabolites

| Compound | Primary Source | Biological Activity | Mechanism of Action |

| Fluoroacetate | Dichapetalum cymosum (Plant), Streptomyces cattleya (Bacteria) | High Toxicity | "Lethal Synthesis" (Aconitase inhibition) |

| 4-Fluorothreonine | Streptomyces cattleya | Antibiotic | Antimetabolite of threonine |

| Nucleocidin | Streptomyces calvus | Antitrypanosomal / Antibiotic | Protein synthesis inhibitor (Ribosome binding) |

| Fluoroacetone | Acacia georginae | Volatile metabolite | Possible metabolic overflow product |

Part 2: Enzymology & Mechanism (The Fluorinase Breakthrough)[2]

The discovery of the fluorinase enzyme (5'-fluoro-5'-deoxyadenosine synthase) in Streptomyces cattleya by O'Hagan and colleagues (2002) revolutionized this field.[2]

The Fluorinase Mechanism

The enzyme catalyzes the formation of a

Reaction:

Mechanistic Insight:

Unlike haloperoxidases that oxidize

-

Desolvation: The enzyme active site is uniquely anhydrous. It strips the hydration shell off the fluoride ion, restoring its nucleophilicity.[1]

-

Binding:

binds before SAM. -

Attack: The naked

attacks the 5'-carbon of the ribose ring of SAM, displacing L-methionine.

Visualization: The Streptomyces cattleya Pathway

The following diagram illustrates the flow from inorganic fluoride to the two primary metabolites: Fluoroacetate and 4-Fluorothreonine.[3][2][4][6]

Caption: The biosynthetic pathway in S. cattleya.[2][7] The Fluorinase (FlA) is the gatekeeper enzyme, leading to the central intermediate Fluoroacetaldehyde.

Part 3: Toxicity Mechanism ("Lethal Synthesis")

Understanding the toxicity of natural organofluorines is critical for safety in handling these extracts. The mechanism, coined "Lethal Synthesis" by Sir Rudolph Peters, relies on the biological system mistaking the fluorinated compound for a native substrate.

Visualization: The Aconitase Blockade

Caption: Mechanism of fluoroacetate toxicity.[2] Fluorocitrate binds tightly to Aconitase, halting cellular respiration.

Part 4: Technical Protocols (Isolation & Detection)

Detection Strategy: F-NMR

The

Protocol: Direct Broth Analysis

-

Sample Prep: Centrifuge fermentation broth (10,000 x g, 10 min) to remove mycelia.

-

Internal Standard: Add 5-fluorotryptophan or trifluoroacetic acid (TFA) (in

capillary insert) as a chemical shift reference. -

Parameters:

-

Frequency: 470 MHz (on a 500 MHz instrument).

-

Spectral Width: 100 ppm (sufficient for aliphatic fluorines).

-

Relaxation Delay (

): 2.0 s (ensure full relaxation for quantitative integration).

-

-

Data Interpretation:

-

Fluoroacetate: Triplet at

ppm ( -

4-Fluorothreonine: Doublet of triplets at

ppm.

-

Isolation Workflow (Ion Exchange)

To isolate fluoroacetate or 4-fluorothreonine from S. cattleya broth:

-

Clarification: Filter culture supernatant (pH ~7.0).

-

Anion Exchange (For Fluoroacetate):

-

Resin: Dowex 1x2 (

form). -

Load supernatant. Fluoroacetate binds.

-

Wash with water.

-

Elute with gradient 0.1 M

1.0 M

-

-

Cation Exchange (For 4-Fluorothreonine):

-

Resin: Dowex 50W-X8 (

form). -

Load flow-through from anion exchange.

-

Elute with 1.0 M

.

-

-

Purification: Lyophilize fractions and purify via HPLC (C18 column, water/methanol gradient).

Part 5: Implications for Drug Discovery[9]

The identification of the fluorinase gene (flA) opens new avenues for "Biocatalytic Fluorination."

-

Combinatorial Biosynthesis: By introducing the flA gene into other biosynthetic clusters (e.g., polyketides), researchers can attempt to introduce fluorine into complex natural product scaffolds that are impossible to fluorinate synthetically.

-

PET Imaging Probes: The fluorinase enzyme has been successfully used to synthesize

F-labeled SAM and 5'-FDA for Positron Emission Tomography (PET), offering a mild, aqueous route to radiolabeling that avoids the harsh conditions of traditional radiochemistry.

References

-

O'Hagan, D., et al. (2002).[2] "The fluorinase from Streptomyces cattleya catalyzes the formation of a C-F bond." Nature, 416, 279. Link

-

Deng, H., et al. (2004).[7][8] "Fluorometabolite biosynthesis and the fluorinase from Streptomyces cattleya." Natural Product Reports, 21(6), 773-784. Link

-

Dong, C., et al. (2004).[2][8] "Crystal structure and mechanism of a bacterial fluorinating enzyme." Nature, 427, 561-565.[8] Link

-

Zhu, X., et al. (2007).[9] "Mechanism of enzymatic fluorination in Streptomyces cattleya." Journal of the American Chemical Society, 129(47), 14597-14604.[1] Link

-

Ma, L., et al. (2015). "The structural basis of the interaction between the fluorinase and its substrate S-adenosyl-L-methionine."[3][5] Biochemical Journal, 469(2), 267-273. Link

Sources

- 1. Fluorinase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 6. Fluorinated natural products: the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Crystal structure and mechanism of a bacterial fluorinating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Difluoroacetyl Fluoride (DFAF) as a Difluoroacetylation Reagent

Executive Summary

The difluoromethyl (

However, DFAF presents significant handling challenges due to its low boiling point (

Chemical Profile & Properties[1][2][3][4][5][6]

Table 1: Physicochemical Properties of Difluoroacetyl Fluoride

| Property | Value | Operational Implication |

| CAS Number | 359-01-3 | Reference standard. |

| Formula | Atom economy: High (Leaving group is | |

| Molecular Weight | 98.03 g/mol | Calculation basis. |

| Boiling Point | CRITICAL: Exists as a gas/liquefied gas at RT. Requires cold-trap handling. | |

| Density | High density liquid when condensed. | |

| Solubility | Reacts with water; Soluble in DCM, THF, | Use anhydrous solvents only. |

| Hazards | Corrosive, Toxic (Inhalation), HF Release | Requires HF-specific PPE and scrubbing. |

Mechanistic Insight: The Acyl Fluoride Advantage

While acyl chlorides are the standard for acylation, difluoroacetyl chloride is less stable and harder to handle. DFAF exploits the unique nature of the C-F bond.

-

Bond Strength vs. Leaving Group Ability: The C-F bond in the carbonyl center is strong (approx.

), rendering acyl fluorides more resistant to hydrolysis than acyl chlorides. However, upon nucleophilic attack, the fluoride ion is an excellent leaving group due to the high formation energy of the resulting H-F bond (or Si-F bond if silyl protection is used). -

Electrophilicity: The strong electron-withdrawing effect of the

-difluoromethyl group amplifies the electrophilicity of the carbonyl carbon, facilitating reactions with weak nucleophiles (e.g., anilines, electron-deficient amines) without forcing conditions.

Reactivity Pathway Diagram

Figure 1: General reaction pathway for DFAF-mediated acylation. Note the requirement for HF scavenging.

Experimental Protocols

Handling Strategy: The "Condense-and-Transfer" Method

Because DFAF is a gas at room temperature, it cannot be weighed on a standard balance. The most accurate method for stoichiometry is to condense the gas into a pre-weighed, cooled vessel containing solvent.

Protocol A: N-Difluoroacetylation of a Secondary Amine

Objective: Synthesis of

Reagents:

-

Secondary Amine (e.g., Diethylamine): 10.0 mmol

-

Difluoroacetyl fluoride (DFAF): 12.0 mmol (1.2 equiv)

-

Triethylamine (

) or DIPEA: 15.0 mmol (1.5 equiv) -

Solvent: Anhydrous Dichloromethane (DCM): 20 mL

Step-by-Step Procedure:

-

System Setup:

-

Equip a 3-neck round-bottom flask (RBF) with a dry-ice/acetone condenser, a nitrogen inlet, and a septum.

-

Connect the DFAF cylinder outlet to a trap cooled to

(dry ice/acetone).

-

-

Reagent Condensation (The Critical Step):

-

Tare a separate, sealable Schlenk tube or heavy-walled flask cooled to

. -

Slowly open the DFAF cylinder and condense the required mass (

for 12 mmol) into the cold tube. -

Note: If precise weighing is difficult, condense a slight excess and dissolve in a known volume of cold anhydrous DCM to create a stock solution. Calculate concentration by weight difference.

-

-

Reaction Assembly:

-

In the main reaction flask, dissolve the amine (10 mmol) and

(15 mmol) in DCM (15 mL). -

Cool the reaction mixture to

(ice/salt bath).

-

-

Addition:

-

Transfer the cold DFAF (pure or solution) via a cannula or a pre-cooled gas-tight syringe dropwise into the amine solution.

-

Observation: White fumes (HF salts) may form immediately. This is normal.

-

-

Reaction & Workup:

-

Allow the mixture to warm to room temperature over 2 hours.

-

Quench: Add saturated aqueous

carefully (gas evolution possible). -

Extraction: Separate phases; extract aqueous layer with DCM (

). -

Purification: Dry organics over

, filter, and concentrate. (Note: The product may be volatile; use low vacuum or distillation for isolation).

-

Protocol B: Synthesis of 2-(Difluoromethyl)benzimidazole

Objective: Cyclization of o-phenylenediamine to form a fluorinated heterocycle. This demonstrates DFAF's utility in building ring systems.

Reagents:

-

o-Phenylenediamine: 5.0 mmol

-

DFAF: 6.0 mmol

-

Solvent: Anhydrous THF (20 mL)

-

Scavenger:

(10.0 mmol) -

Acid Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 mmol) - Optional for dehydration step.

Workflow Diagram:

Figure 2: One-pot synthesis of benzimidazoles using DFAF.

Procedure:

-

Acylation: Follow the cold addition protocol (Protocol A) to treat o-phenylenediamine with DFAF at

. -

Cyclization: Once the addition is complete and the mixture reaches RT, add pTSA (catalytic) and heat the solution to reflux (

for THF) for 4–6 hours. -

Validation: Monitor by TLC or LC-MS. The intermediate mono-amide (

) will disappear, converting to the cyclized product (

Safety & Hazard Management (E-E-A-T Critical)

Working with DFAF poses dual risks: the reagent itself and the Hydrogen Fluoride (HF) generated upon hydrolysis.

1. Engineering Controls:

-

Fume Hood: All operations must occur in a high-efficiency fume hood.

-

Scrubbing: The vacuum pump exhaust and any pressure-relief lines must be vented through a scrubber containing aqueous KOH or

to neutralize HF.

2. Personal Protective Equipment (PPE):

-

Gloves: Double gloving is mandatory. Inner: Nitrile.[1] Outer: Neoprene or Butyl Rubber (HF resistant).[1]

-

Face: Full face shield over safety goggles.

-

Skin: Lab coat + chemical-resistant apron.[1]

3. First Aid (HF Specific):

-

Skin Contact: Immediately wash with water for 5 minutes, then apply Calcium Gluconate Gel (2.5%) . Massage into skin until pain subsides. Seek medical attention immediately.

-

Inhalation: Move to fresh air. Oxygen may be required.[2][3]

References

-

Bioisosteres in Medicinal Chemistry: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Acyl Fluoride Reactivity: Rovis, T., & Oberg, K. M. (2011). Acid Fluorides in Transition-Metal-Catalyzed Cross-Coupling Reactions. Current Organic Chemistry.

-

General Fluorine Handling: National Institutes of Health (NIH). (2023).[4][5] Hydrogen Fluoride/Hydrofluoric Acid Safety Protocol.

-

Synthesis of Fluorinated Heterocycles: Lv, X., et al. (2013). Recent Advances in the Synthesis of Fluorinated Heterocycles via Fluorinated Building Blocks. Chemical Reviews.

Sources

Application Note: Experimental Protocol for Difluoroacetylation using Difluoroacetyl Fluoride (DFAF)

Abstract

The difluoromethyl group (

Introduction: The Strategic Value of DFAF

In drug design, the introduction of a

-

Enhanced Reactivity: Acyl fluorides are less sensitive to steric hindrance than esters and often react faster than anhydrides.

-

Thermodynamic Stability: The C-F bond strength renders acyl fluorides more resistant to hydrolysis than their chloride counterparts, allowing for easier handling if moisture is excluded.

-

Atom Economy: DFAF produces HF (scavenged by base) rather than the bulky carboxylate leaving groups of anhydrides, simplifying purification.

Physical Properties & Safety Profile

-

Chemical Formula:

[1] -

Boiling Point: ~2–4 °C (Gas/Volatile Liquid at STP)

-

Hazards: Corrosive, Toxic. Hydrolyzes to release Hydrogen Fluoride (HF).

-

Material Compatibility: CRITICAL. Concentrated DFAF and its hydrolysis byproduct (HF) etch glass. PFA (Perfluoroalkoxy) or PTFE (Polytetrafluoroethylene) vessels are recommended for storage. Anhydrous glass reactors are permissible for the reaction step if the reagent is diluted and a base is present to neutralize HF immediately.

Experimental Workflow & Mechanism

The high volatility of DFAF necessitates a specific workflow. It is rarely weighed directly. Instead, it is either generated in situ or prepared as a quantified stock solution in a non-nucleophilic solvent (e.g., DCM, THF).

Mechanistic Pathway

The reaction proceeds via a standard Nucleophilic Acyl Substitution (NAS). The high electronegativity of fluorine activates the carbonyl carbon, facilitating nucleophilic attack.

Figure 1: Mechanistic pathway for the difluoroacetylation of amines/alcohols using DFAF.